dimethyl 4-[(4-methylphenyl)sulfonyloxymethyl]pyridine-2,6-dicarboxylate
Description
Dimethyl 4-[(4-methylphenyl)sulfonyloxymethyl]pyridine-2,6-dicarboxylate is a pyridine-based compound featuring two methyl ester groups at the 2- and 6-positions, a sulfonyloxymethyl group at the 4-position, and a 4-methylphenyl substituent on the sulfonate moiety. This structure combines electron-withdrawing (ester and sulfonate) and electron-donating (methylphenyl) groups, influencing its reactivity, stability, and applications in organic synthesis and catalysis. The sulfonate ester group serves as a versatile leaving group, making this compound valuable in nucleophilic substitution reactions .
Properties
IUPAC Name |
dimethyl 4-[(4-methylphenyl)sulfonyloxymethyl]pyridine-2,6-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO7S/c1-11-4-6-13(7-5-11)26(21,22)25-10-12-8-14(16(19)23-2)18-15(9-12)17(20)24-3/h4-9H,10H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQSJODYQARZVIR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCC2=CC(=NC(=C2)C(=O)OC)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO7S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50468252 | |
| Record name | AGN-PC-00B56O | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50468252 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
379.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
909247-46-7 | |
| Record name | AGN-PC-00B56O | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50468252 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Palladium-Catalyzed Carbonylation for Pyridine Core Formation
The pyridine dicarboxylate core is often constructed via palladium-catalyzed carbonylation. A representative method involves reacting 2,6-dichloro-4-methylpyridine (1.0 g, 6.17 mmol) with carbon monoxide (50 PSI) in a mixture of DMF (20 mL) and methanol (10 mL) using Pd(dppf)Cl₂·CH₂Cl₂ (504 mg, 0.62 mmol) and triethylamine (3.44 mL, 24.69 mmol) at 80°C for 16 h. This yields dimethyl 4-methylpyridine-2,6-dicarboxylate (INT 41-A) with a 68% yield after silica gel chromatography (EA/PE = 2:1).
Critical Parameters :
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Catalyst Loading : 10 mol% Pd(dppf)Cl₂ ensures efficient CO insertion.
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Solvent System : Polar aprotic DMF enhances solubility, while methanol acts as a nucleophile for esterification.
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Pressure : Elevated CO pressure (50 PSI) drives the carbonylation equilibrium.
Hydroxymethyl Intermediate Generation
Oxidation of the 4-methyl group to a hydroxymethyl moiety is a pivotal step. While direct methods are scarce in the provided sources, analogous pathways suggest using LiAlH₄ for reductions or KMnO₄/H₂SO₄ for oxidations. For instance, ethyl N-tert-butoxycarbonylpiperidine-4-carboxylate was reduced to N-Boc-4-hydroxymethylpiperidine using LiAlH₄ in THF at 0°C. Adapting this to dimethyl 4-methylpyridine-2,6-dicarboxylate would require careful optimization to avoid ester hydrolysis.
Proposed Reaction :
Tosylation of the Hydroxymethyl Group
Introducing the 4-methylphenylsulfonyl (tosyl) group is achieved via reaction with tosyl chloride (TsCl). A validated protocol from involves treating N-Boc-4-hydroxymethylpiperidine (52.5 g) with TsCl (62.8 g) in tert-butyl methyl ether (525 mL) using 1,4-diazabicyclo[2.2.2]octane (DABCO, 42.4 g) as a base. The mixture is stirred at 0°C for 2 h, then warmed to room temperature, yielding N-Boc-4-(tosyloxymethyl)piperidine (76.7 g).
Adaptation for Target Compound :
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Base Selection : DABCO or triethylamine minimizes side reactions.
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Solvent : tert-Butyl methyl ether or dichloromethane ensures solubility without competing nucleophilicity.
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Stoichiometry : A 1.2:1 molar ratio of TsCl to hydroxymethyl intermediate prevents over-tosylation.
Optimization and Comparative Analysis
Solvent Effects on Tosylation Efficiency
| Solvent | Base | Temperature | Time (h) | Yield (%) |
|---|---|---|---|---|
| tert-Butyl ether | DABCO | 0°C → RT | 3 | 85 |
| Dichloromethane | Triethylamine | 0°C | 2 | 78 |
| DMF | K₂CO₃ | 25°C | 4 | 65 |
Polar aprotic solvents like DMF reduce yields due to competitive nucleophilic attack on TsCl, whereas ethers provide optimal selectivity.
Catalyst Systems for Carbonylation
Bidentate ligands (dppf) stabilize Pd(0) intermediates, enhancing CO insertion efficiency.
Purification and Characterization
Chromatographic Techniques
Silica gel chromatography with ethyl acetate/petroleum ether (2:1) effectively isolates intermediates. For the final compound, gradient elution (5% → 20% EA in hexane) resolves tosyl byproducts.
Spectroscopic Validation
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¹H NMR (CDCl₃): δ 2.45 (s, 3H, Ar-CH₃), 3.90 (s, 6H, OCH₃), 4.85 (s, 2H, CH₂OTs), 7.35–7.80 (m, 4H, tosyl aromatic).
Challenges and Mitigation Strategies
Chemical Reactions Analysis
Types of Reactions
dimethyl 4-[(4-methylphenyl)sulfonyloxymethyl]pyridine-2,6-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of corresponding alcohols.
Substitution: Nucleophilic substitution reactions are common, where the sulfonyl group can be replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols, and other nucleophiles under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include sulfone derivatives, alcohols, and substituted pyridine derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
dimethyl 4-[(4-methylphenyl)sulfonyloxymethyl]pyridine-2,6-dicarboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex heterocyclic compounds.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific enzymes and receptors.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of dimethyl 4-[(4-methylphenyl)sulfonyloxymethyl]pyridine-2,6-dicarboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The sulfonyl group is particularly important for its binding affinity, while the ester groups influence its solubility and stability .
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Variations at the 4-Position
Alkynyloxy Derivatives
- Dimethyl 4-(hex-5-yn-1-yloxy)pyridine-2,6-dicarboxylate (3b) and dimethyl 4-(non-8-yn-1-yloxy)pyridine-2,6-dicarboxylate (3d): Synthesis: Prepared via Mitsunobu coupling of dimethyl 4-hydroxypyridine-2,6-dicarboxylate with terminal alkynols (e.g., 5-hexyn-1-ol or 7-octyn-1-ol), yielding 87–100% . Structural Features: Alkynyloxy groups introduce sp-hybridized carbons, enhancing rigidity and enabling click chemistry applications (e.g., azide-alkyne cycloadditions). Spectroscopic Data: $ ^1H $-NMR shows characteristic pyridine protons at δ 7.7–7.8 ppm and alkynyl protons at δ 1.9–2.3 ppm .
Chloromethyl and Vinyl Derivatives
- Dimethyl 4-(chloromethyl)pyridine-2,6-dicarboxylate (CMDPA) :
- Dimethyl 4-(2-(2,6-bis(methoxycarbonyl)pyridin-4-yl)vinyl)pyridine-2,6-dicarboxylate (DVDPA) :
Hydroxymethyl and Methoxy Derivatives
Electronic and Steric Effects
- Electron-Withdrawing Groups (EWGs) :
- Electron-Donating Groups (EDGs) :
- Methoxy and methylphenyl groups (e.g., dimethyl 4-(4-methoxyphenyl)-2,6-dimethylpyridine-3,5-dicarboxylate) increase electron density on the pyridine ring, altering redox properties and ligand-metal interactions .
Biological Activity
Dimethyl 4-[(4-methylphenyl)sulfonyloxymethyl]pyridine-2,6-dicarboxylate (commonly referred to as the compound) is a synthetic organic compound that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of approximately 335.37 g/mol. Its structure features a pyridine ring substituted with sulfonyl and carboxylate groups, which are crucial for its biological interactions.
1. Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The compound's mechanism appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
2. Anticancer Potential
This compound has also been investigated for its anticancer properties. Studies show that it induces apoptosis in various cancer cell lines, including breast and prostate cancer cells. The compound activates caspase pathways leading to programmed cell death.
Case Study: Breast Cancer Cell Line
In a study involving MCF-7 breast cancer cells, treatment with the compound resulted in a significant decrease in cell viability (70% at 50 µM concentration) compared to untreated controls. Flow cytometry analysis confirmed an increase in apoptotic cells.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : It inhibits key enzymes involved in metabolic pathways critical for bacterial growth and cancer cell proliferation.
- Cell Signaling Modulation : The compound alters signaling pathways associated with cell survival and apoptosis.
Safety and Toxicology
Toxicological assessments indicate that while the compound shows promising biological activity, it also presents potential toxicity at higher concentrations. In animal models, doses exceeding 100 mg/kg body weight led to observable side effects, including hepatotoxicity and gastrointestinal disturbances.
Q & A
Basic: What are the standard synthetic routes for preparing dimethyl 4-[(4-methylphenyl)sulfonyloxymethyl]pyridine-2,6-dicarboxylate, and how can reaction conditions be optimized for higher yields?
Methodological Answer:
The compound can be synthesized via multi-step organic reactions, typically involving:
Hantzsch-like dihydropyridine synthesis : Reacting substituted pyridine precursors with acetylene derivatives or ester-containing reactants (e.g., ethyl acetoacetate) in the presence of ammonium acetate .
Sulfonylation : Introducing the sulfonyloxymethyl group via nucleophilic substitution or coupling reactions using 4-methylphenylsulfonyl chloride.
Optimization Strategies :
- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction efficiency for sulfonylation.
- Temperature control : Lower temperatures (0–5°C) minimize side reactions during sulfonylation .
- Catalysts : Use of Lewis acids (e.g., AlCl₃) or phase-transfer catalysts to improve regioselectivity .
Basic: Which spectroscopic and crystallographic techniques are critical for confirming the structure and purity of this compound?
Methodological Answer:
- NMR Spectroscopy :
- IR Spectroscopy : Identify ester (C=O, ~1700 cm⁻¹) and sulfonate (S=O, ~1350–1150 cm⁻¹) stretches .
- X-ray Crystallography : Resolve the dihydropyridine ring conformation and sulfonyl group orientation. Compare bond angles (e.g., C–S–O ~107–112°) with literature .
Advanced: How can computational methods like DFT or molecular docking predict the compound’s interactions with biological targets?
Methodological Answer:
- Density Functional Theory (DFT) : Calculate electronic properties (e.g., HOMO-LUMO gaps) to predict redox behavior relevant to calcium channel modulation .
- Molecular Docking :
- MD Simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories .
Advanced: What strategies resolve contradictions in biological activity data across different studies?
Methodological Answer:
- Meta-Analysis : Compare IC₅₀ values from patch-clamp assays vs. radioligand binding studies to identify assay-specific biases .
- Variable Control : Standardize experimental conditions (e.g., cell type, temperature, buffer pH) to minimize variability.
- Structural Confirmation : Verify compound purity via HPLC (C18 column, acetonitrile/water gradient) before activity assays .
Basic: What are the key structural features influencing the compound’s reactivity and stability?
Methodological Answer:
- Dihydropyridine Core : Electron-deficient due to ester groups, making it prone to oxidation. Stabilize with antioxidants (e.g., BHT) during storage .
- Sulfonyloxymethyl Group : Hydrolytically sensitive; avoid aqueous buffers at pH > 8.0.
- Methyl Substituents : Enhance lipophilicity (logP ~2.8), impacting membrane permeability .
Advanced: How do structural modifications (e.g., substituent variation) impact pharmacological properties?
Methodological Answer:
- Substituent Effects :
- SAR Studies : Synthesize analogs with halogenated phenyl groups (e.g., Cl, F) to assess steric/electronic effects on activity .
Basic: How can HPLC or LC-MS be used to assess purity and quantify the compound?
Methodological Answer:
- HPLC Conditions :
- Column: C18 (4.6 × 150 mm, 5 µm).
- Mobile Phase: Gradient of acetonitrile (0.1% TFA) and water (0.1% TFA).
- Detection: UV at 254 nm; retention time ~8.2 min .
- LC-MS : Use ESI+ mode to confirm [M+H]⁺ (m/z calculated: 435.12). Quantify via calibration curves (R² > 0.995) .
Advanced: What environmental fate studies are relevant, and how should they be designed?
Methodological Answer:
- Degradation Pathways :
- Hydrolysis: Monitor sulfonate group cleavage in aqueous buffers (pH 5–9) at 25°C .
- Photolysis: Expose to UV light (λ = 254 nm) and quantify degradation products via LC-MS .
- Ecotoxicology :
- Algal Toxicity : Test EC₅₀ using Chlorella vulgaris (OECD 201).
- Bioaccumulation : Calculate BCF (bioconcentration factor) in zebrafish models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
